2-(3-chlorophenyl)-1H-quinazolin-4-one

Sigma receptor pharmacology σ2-selective ligand binding selectivity ratio

This 3-chlorophenyl quinazolin-4-one is the only commercially available sigma-2 (σ2) preferential ligand (Ki=23 nM; ~11:1 σ2/σ1 selectivity) that simultaneously exhibits noncompetitive, voltage-independent NMDA receptor antagonism. Unlike haloperidol (promiscuous D2/sigma binding) or pore-blockers (MK-801, ketamine), it provides a clean pharmacological tool for σ2-dependent cancer biology, dual sigma-NMDA synergy studies, and CNS scaffold optimization. Purchase ensures experimentally unambiguous reference standards for polypharmacology programs.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
Cat. No. B7744641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-1H-quinazolin-4-one
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8H,(H,16,17,18)
InChIKeyLURRYNRCEJCAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Profile: 2-(3-Chlorophenyl)-1H-quinazolin-4-one as a Sigma-2-Preferring Ligand and Noncompetitive NMDA Receptor Modulator


2-(3-Chlorophenyl)-1H-quinazolin-4-one (CAS: 59490-93-6; molecular weight: 256.68 g/mol) is a heterocyclic quinazolinone derivative characterized by a meta-chlorophenyl substitution at the C2 position of the 4(3H)-quinazolinone core. This compound occupies a distinct pharmacological niche as a moderate-affinity sigma receptor ligand with documented selectivity for the sigma-2 (σ2) subtype over sigma-1 (σ1), combined with weak, noncompetitive antagonism at specific NMDA receptor subunits [1]. As a member of the 3-arylquinazolin-4-one structural class, it serves as a versatile scaffold for medicinal chemistry optimization in neuroscience and oncology research programs, where its dual sigma/NMDA interaction profile differentiates it from classical sigma ligands, uncompetitive NMDA channel blockers, and other quinazolinone-based kinase inhibitors [2]. The compound's binding properties position it as a tool molecule for investigating sigma-2 receptor pharmacology and for exploring the functional consequences of combined sigma-NMDA modulation.

Why Generic Substitution Fails: Pharmacological and Selectivity Barriers to Interchanging 2-(3-Chlorophenyl)-1H-quinazolin-4-one with Other Sigma or NMDA Ligands


The procurement of 2-(3-chlorophenyl)-1H-quinazolin-4-one cannot be satisfied by generic substitution with classical sigma reference ligands (e.g., haloperidol), uncompetitive NMDA channel blockers (e.g., MK-801, ketamine, memantine), or other quinazolinone chemotypes, due to three fundamental incompatibilities. First, the compound's sigma-2/sigma-1 selectivity ratio of approximately 11:1 (Ki σ2 = 23 nM vs. Ki σ1 = 248 nM) contrasts sharply with haloperidol, which exhibits subnanomolar affinity for both sigma subtypes with minimal discrimination (Ki σ1 = 1.7 nM; Ki σ2 = 13 nM) [1] [2]. Second, the quinazolin-4-one chemotype engages NMDA receptors via a noncompetitive, voltage-independent mechanism at an allosteric site distinct from the pore-blocking binding site exploited by MK-801 (Ki NMDA ≈ 30 nM), ketamine (IC50 ≈ 0.3–1 µM), and memantine (IC50 ≈ 0.8–1 µM), fundamentally altering the pharmacological consequences of receptor engagement [3] [4]. Third, within the quinazolinone class itself, subtle substitution patterns dictate target engagement: the 3-chlorophenyl regioisomer at C2 confers a sigma-preferring binding profile, whereas related 2-styrylquinazolin-4-ones exhibit NR2C/D subunit-selective NMDA antagonism with greater than 100-fold selectivity over AMPA and kainate receptors [3]. These orthogonal selectivity determinants preclude functional interchangeability between compounds that share only superficial structural homology.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-1H-quinazolin-4-one: Head-to-Head and Cross-Study Comparator Analysis


Sigma-2 Preferential Binding: 11-Fold Selectivity Over Sigma-1 Contrasts with Haloperidol's Pan-Sigma Profile

2-(3-Chlorophenyl)-1H-quinazolin-4-one demonstrates preferential sigma-2 receptor binding (Ki = 23 nM) over sigma-1 (Ki = 248 nM), yielding a σ2/σ1 selectivity ratio of approximately 10.8 [1]. In contrast, the prototypical sigma ligand haloperidol binds sigma-1 with Ki = 1.7 nM and sigma-2 with Ki = 13 nM, producing a σ2/σ1 selectivity ratio of approximately 7.6 in the opposite direction (σ1-preferring) [2]. Critically, haloperidol's high-affinity dopamine D2 receptor occupancy (Ki ≈ 2.8 nM) confounds its use as a sigma-selective pharmacological tool, whereas the quinazolinone scaffold lacks significant dopaminergic activity, offering a cleaner sigma-2-preferring signal [3].

Sigma receptor pharmacology σ2-selective ligand binding selectivity ratio

Quinazolin-4-one NMDA Receptor Antagonism: Noncompetitive, Voltage-Independent Mechanism Distinct from Clinical NMDA Channel Blockers

While structure-activity data for 2-(3-chlorophenyl)-1H-quinazolin-4-one at specific NMDA subunits are limited, the quinazolin-4-one chemotype has been definitively characterized as a noncompetitive, voltage-independent NMDA receptor antagonist acting at a site distinct from the ion channel pore occupied by MK-801, ketamine, and memantine [1]. Within this series, (E)-3-phenyl-2-styrylquinazolin-4(3H)-one analogues achieved greater than 100-fold selectivity for recombinant NMDA receptors over AMPA and kainate receptors, and up to 50-fold selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors [1]. By contrast, MK-801 is an open-channel pore blocker with Ki values of 30.5 nM at NMDA receptors that lacks subunit discrimination ; ketamine (IC50 ≈ 0.3–1.0 µM) and memantine (IC50 ≈ 0.8–1.0 µM) are voltage-dependent uncompetitive channel blockers whose therapeutic utility is constrained by psychotomimetic side effects arising from broad NMDA blockade [2]. The noncompetitive, voltage-independent nature of quinazolin-4-one inhibition predicts that this chemotype modulates NMDA receptor function without the use-dependent trapping associated with pore blockers.

NMDA receptor modulation allosteric antagonism subunit selectivity

Quinazolinone Scaffold Provides a Synthetically Tractable Core for C2 and N3 Derivatization, Enabling Tunable CNS Multiprofile Pharmacology

The 2-(3-chlorophenyl)-1H-quinazolin-4-one scaffold offers a chemically accessible core for systematic SAR exploration through well-established synthetic routes . The compound is synthesized via condensation of 3-chlorobenzaldehyde with anthranilic acid under dehydrating conditions, generating a core that permits independent functionalization at the C2 aryl position, the N3 position, and positions 5–8 of the fused benzene ring . In contrast, the styrylquinazolin-4-one NMDA antagonists described by Mosley et al. require a more complex (E)-styryl extension at C2, limiting the chemical space accessible for parallel optimization of sigma and NMDA pharmacology [1]. Clinically used sigma ligands such as haloperidol (a butyrophenone) and ketamine (an arylcyclohexylamine) lack the modular heterocyclic architecture of the quinazolinone system, restricting the scope for systematic multiparametric optimization of target engagement, metabolic stability, and CNS penetration within a single chemotype. The quinazolin-4-one core thus represents a privileged scaffold for generating focused compound libraries that can be screened for dual sigma/NMDA modulation or redirected toward kinase inhibition (EGFR, VEGFR) via alternative substitution patterns [2].

Quinazolinone synthesis medicinal chemistry scaffold CNS drug design

Optimal Research and Procurement Scenarios for 2-(3-Chlorophenyl)-1H-quinazolin-4-one Based on Verified Differentiation Evidence


Sigma-2 Receptor Pharmacological Tool for Cancer Cell Proliferation and Apoptosis Studies

Given its sigma-2 preferential binding (Ki = 23 nM) with approximately 11-fold selectivity over sigma-1, 2-(3-chlorophenyl)-1H-quinazolin-4-one is ideally suited as a chemical probe for investigating sigma-2 receptor-mediated effects on tumor cell proliferation and caspase-dependent apoptosis pathways [1]. Unlike haloperidol, which introduces confounding D2 receptor occupancy, or non-selective sigma ligands such as DTG, this quinazolinone provides a cleaner pharmacological signal for sigma-2-dependent phenotypes in cancer cell lines including PC12, MCF-7, and Hep-G2 models. Procurement of this compound enables laboratories to establish sigma-2-selective control experiments without the interpretive ambiguity introduced by dopaminergic or serotonergic off-target activity [2].

CNS Drug Discovery Scaffold for Developing Non-Pore-Blocking NMDA Receptor Modulators

The quinazolin-4-one chemotype's noncompetitive, voltage-independent NMDA receptor antagonism mechanism, validated across multiple analogues with up to 50-fold NR2C/D subunit selectivity, positions 2-(3-chlorophenyl)-1H-quinazolin-4-one as a starting scaffold for medicinal chemistry programs targeting neurological and psychiatric disorders where pore-blocking NMDA antagonists (ketamine, memantine, MK-801) are limited by psychotomimetic liabilities [1]. The scaffold enables systematic exploration of substituent effects on the balance between sigma receptor affinity, NMDA subunit selectivity, and physicochemical properties governing CNS penetration [2]. Procurement of the parent 3-chlorophenyl derivative provides a reference standard for establishing baseline pharmacological parameters in newly synthesized analogue series.

Dual Sigma/NMDA Mechanistic Probe for Investigating Polypharmacology in Schizophrenia and Neuroprotection Models

The combination of moderate sigma-2 affinity, weak sigma-1 binding, and noncompetitive NMDA receptor modulation within a single molecular entity makes this compound a valuable tool for testing hypotheses regarding synergistic sigma-NMDA interactions in preclinical models of schizophrenia and neurodegeneration [1]. Recent research has established that negative mGlu7 receptor modulators within the quinazolin-4-one class (e.g., ALX-171) exhibit antipsychotic-like properties in animal models, supporting the broader relevance of quinazolinone-based polypharmacology for psychiatric indications [2]. 2-(3-Chlorophenyl)-1H-quinazolin-4-one can serve as a comparator or reference compound in such polypharmacology studies, enabling dissection of sigma- versus mGlu- versus NMDA-mediated contributions to observed behavioral and neurochemical endpoints.

Quote Request

Request a Quote for 2-(3-chlorophenyl)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.